7-Hexyl-1,3-dimethyl-8-(prop-2-enylamino)purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hexyl-1,3-dimethyl-8-(prop-2-enylamino)purine-2,6-dione, also known as PD98059, is a widely used chemical compound in scientific research. It is a selective inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway and is known to have a significant impact on cellular processes such as cell proliferation, differentiation, and apoptosis.
Scientific Research Applications
1. Serotonin Receptor Affinity and Psychotropic Activity
Research by Chłoń-Rzepa et al. (2013) explores the affinity of 8-aminoalkyl derivatives of purine-2,6-dione for serotonin receptors (5-HT1A, 5-HT2A, 5-HT7) and their potential psychotropic effects. They found that certain derivatives produced antidepressant-like and anxiolytic-like activities, highlighting their potential in designing new serotonin ligands with psychotropic properties (Chłoń-Rzepa et al., 2013).
2. Cardiovascular Activity and Antiarrhythmic Properties
Another study by Chłoń-Rzepa et al. (2004) synthesized 8-alkylamino derivatives of purine-2,6-dione and evaluated their cardiovascular activities. They found significant antiarrhythmic activity and hypotensive effects in certain derivatives, suggesting their potential in cardiovascular therapeutic applications (Chłoń-Rzepa et al., 2004).
3. Structure-Activity Relationships for Serotonin Receptors
Żmudzki et al. (2015) investigated the structure-activity relationships of 8-amino derivatives of purine-2,6-dione with respect to serotonin receptors. They found that these compounds exhibited diverse affinities for 5-HT1A, 5-HT2A, and 5-HT7 receptors, offering insights for developing receptor-specific therapeutic agents (Żmudzki et al., 2015).
4. Crystal Structure and Geometry Analysis
Karczmarzyk et al. (1995) focused on the crystal structure of 8-benzylamino derivatives of purine-2,6-dione, revealing the typical geometry of the purine system and how different substituents influence the molecular conformation. This study provides valuable data for understanding the structural dynamics of purine derivatives (Karczmarzyk et al., 1995).
5. Synthesis and Potential Applications in New Materials
Shukla et al. (2020) performed a quantitative investigation of intermolecular interactions in 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. Their findings suggest potential applications of such molecules in the design of new materials, highlighting the diverse applications of purine derivatives beyond pharmacology (Shukla et al., 2020).
Mechanism of Action
Target of Action
The primary targets of MLS000037492 are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are key mediators of signal transduction in cells .
Mode of Action
MLS000037492 acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it increases the intracellular levels of cyclic nucleotides, leading to bronchodilation and non-steroidal anti-inflammatory effects . This dual action makes it a unique therapeutic agent, particularly for conditions like chronic obstructive pulmonary disease (COPD) .
Biochemical Pathways
The inhibition of PDE3 and PDE4 by MLS000037492 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can lead to the relaxation of smooth muscle in the airways, resulting in bronchodilation . Additionally, the anti-inflammatory effects can reduce the inflammation often associated with conditions like COPD .
Pharmacokinetics
It’s worth noting that the compound is delivered directly to the lungs through a standard jet nebulizer , which could enhance its bioavailability and therapeutic effects in the target organ.
Result of Action
The result of MLS000037492’s action is a significant improvement in the symptoms of conditions like COPD . By
properties
IUPAC Name |
7-hexyl-1,3-dimethyl-8-(prop-2-enylamino)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2/c1-5-7-8-9-11-21-12-13(18-15(21)17-10-6-2)19(3)16(23)20(4)14(12)22/h6H,2,5,7-11H2,1,3-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAJDOODJDJHQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1NCC=C)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(allylamino)-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.